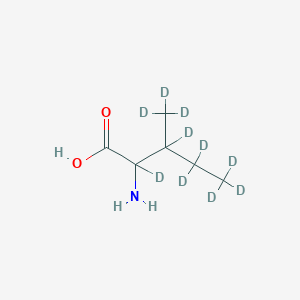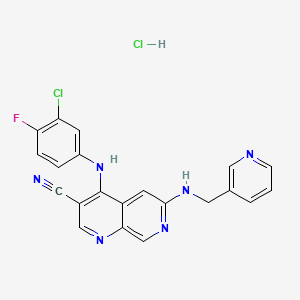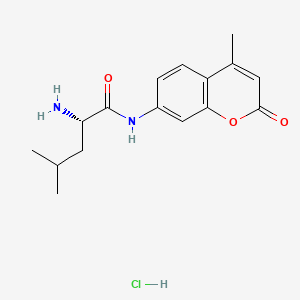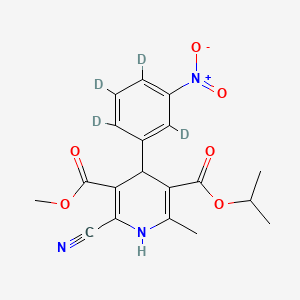
Nilvadipine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nilvadipine-d4 is a deuterated form of Nilvadipine, a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nilvadipine due to its stability and distinguishable mass in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nilvadipine-d4 involves the cyclization of isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde. This reaction can be carried out without a solvent or in an organic solvent. The intermediate compound is then hydrolyzed using an acid, followed by a reaction with hydroxylamine hydrochloride and an alkali to form another intermediate. Finally, dehydration in an alkaline environment yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques like solid dispersion with carriers such as crospovidone and methylcellulose can enhance the solubility and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Nilvadipine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Nilvadipine-d4 is extensively used in scientific research due to its stability and distinguishable mass. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Nilvadipine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Alzheimer’s Disease: Research on its potential to reduce amyloid production and increase cerebral blood flow.
Traumatic Brain Injury: Studying its effects on reducing inflammation and improving cognitive functions in models of repetitive mild traumatic brain injury.
Mechanism of Action
Nilvadipine-d4, like Nilvadipine, inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. This inhibition decreases intracellular calcium, which in turn inhibits the contractile processes of smooth muscle cells. This results in the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and decreased systemic blood pressure .
Comparison with Similar Compounds
Nilvadipine-d4 is compared with other dihydropyridine calcium channel blockers such as:
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies.
Properties
Molecular Formula |
C19H19N3O6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(2,3,4,6-tetradeuterio-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3/i5D,6D,7D,8D |
InChI Key |
FAIIFDPAEUKBEP-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C2C(=C(NC(=C2C(=O)OC)C#N)C)C(=O)OC(C)C)[2H] |
Canonical SMILES |
CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


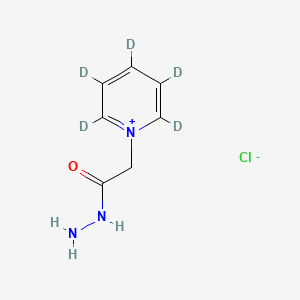

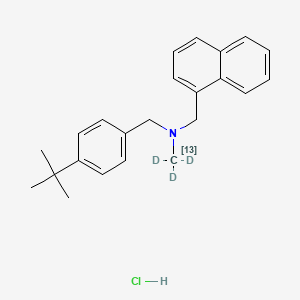


![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;hydrate;dihydrochloride](/img/structure/B10823230.png)
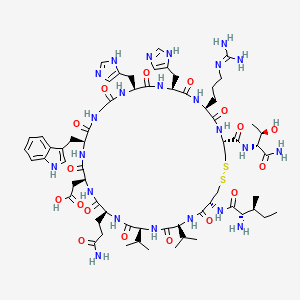
![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B10823243.png)

